molecular formula C8H16 B165968 Cyclooctane CAS No. 292-64-8

Cyclooctane

Cat. No. B165968
CAS RN: 292-64-8
M. Wt: 112.21 g/mol
InChI Key: WJTCGQSWYFHTAC-UHFFFAOYSA-N
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Description

Cyclooctane is a cycloalkane with the molecular formula (CH2)8 . It is a simple colorless hydrocarbon . It is often used as a reference compound for saturated eight-membered ring compounds in general . This compound has a camphoraceous odor .


Synthesis Analysis

This compound can be synthesized through various chemical reactions. The most common method is via the dimerization of butene under high pressure and temperature conditions, using a catalyst to promote the reaction . This method is often used in industrial settings due to its efficiency and scalability . The main route to this compound derivatives involves the dimerization of butadiene, catalyzed by nickel (0) complexes . This process affords, among other products, 1,5-cyclooctadiene (COD), which can be hydrogenated .


Molecular Structure Analysis

The structure of this compound is noteworthy for its cyclical arrangement of carbon atoms . The molecule is formed by linking eight carbon atoms together in a closed loop or ring, with two hydrogen atoms attached to each carbon atom . Despite the apparent simplicity of this structure, the ring is not flat; instead, it adopts a shape known as the “crown” conformation, which reduces the strain on the carbon-carbon bonds .


Chemical Reactions Analysis

This compound, like other cycloalkanes, participates in several chemical reactions . Notably, it undergoes combustion in the presence of oxygen to yield carbon dioxide and water . This is an exothermic reaction, releasing a significant amount of heat energy . Besides combustion, this compound also reacts with halogens (like chlorine or bromine) in the presence of UV light or heat, in a reaction known as halogenation .


Physical And Chemical Properties Analysis

This compound is a nonpolar molecule due to the symmetric arrangement of its carbon and hydrogen atoms . This means it is insoluble in polar solvents like water but readily dissolves in nonpolar solvents such as hexane or diethyl ether .

Scientific Research Applications

Molecular Descriptors and Topological Analysis

Cyclooctane is used in synthesizing cyclooctanone, cyclooctanol, caprolactam, and octanoic acid, serving as an intermediate in organic synthesis and a chemical reagent. Its derivatives' molecular descriptors, like Kirchhoff index, multiplicative degree-Kirchhoff index, and additive degree-Kirchhoff index, are critical in understanding physical and chemical properties (Liu & Zhang, 2021).

Conformational Analysis

This compound's potential energy surface (PES) was investigated, revealing six distinct minimum energy structures and two transition state structures. This study contributes to understanding this compound’s molecular structure and behavior at different temperatures (Rocha et al., 1998).

Structural Studies

This compound derivatives like this compound-cis-1, 2-dicarboxylic acid were examined to understand their crystal structure and the conformation of the this compound ring. These studies aid in comprehending the molecular geometry and applications in material science (Bürgi & Dunitz, 1968).

Chemical Reactivity and Synthesis

Studies have explored this compound's reactivity and its role in synthesizing various compounds. For instance, its oxidation using tert-alkyl hydroperoxides under GoAggV conditions has been examined, highlighting the role of alkoxyl radical-induced reactions (Snelgrove et al., 1996). Additionally, this compound and its mixtures have been studied in combustion kinetics, revealing interesting insights for depollution applications (Banu et al., 2015).

Natural Product Synthesis

This compound is involved in the synthesis of natural products containing eight-membered carbocycles, demonstrating the compound's importance in creating structurally complex and biologically significant molecules (Hu et al., 2020).

Mechanism of Action

Target of Action

Cyclooctane is a simple colorless hydrocarbon . It is a cycloalkane with the molecular formula

C8H16C_8H_{16}C8​H16​

. It does not have a specific biological target as it is a basic hydrocarbon structure. However, it is often used as a reference compound for saturated eight-membered ring compounds in general .

Biochemical Pathways

It can undergo reactions typical of other saturated hydrocarbons, such as combustion and free radical halogenation . Work in 2009 on alkane functionalization, using peroxides such as dicumyl peroxide, has opened up the chemistry to some extent, allowing for example the introduction of a phenylamino group .

Pharmacokinetics

Its physical and chemical properties, such as its solubility in water and its boiling and melting points, can influence how it behaves in different environments .

Result of Action

The primary result of this compound’s action in a system is the potential for energy release through combustion . As a hydrocarbon, this compound can undergo combustion in the presence of oxygen to produce carbon dioxide, water, and energy . This property is fundamental to many applications of hydrocarbons, including their use as fuels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for combustion to occur . Temperature and pressure can also affect the behavior of this compound, influencing its phase and the rate at which reactions occur . Furthermore, this compound’s conformational properties can be influenced by the surrounding environment, with different conformations being more or less stable under different conditions .

Safety and Hazards

Cyclooctane is categorized as a flammable liquid and can be harmful if swallowed or inhaled . Direct contact can cause skin and eye irritation . Therefore, appropriate safety measures, including the use of personal protective equipment and adequate ventilation, are important when working with this compound in a laboratory or industrial setting .

Future Directions

Cyclooctane chains are an imperative class of cycloalkane in computational chemistry that are macrocyclic fragrant hydrocarbons . The fascinating characteristics and conformational properties of cyclooctanes have attracted numerous applications in the chemical and biological industries . In modern research, the conformation space of this compound is extensively being explored by chemists through various computational methods .

properties

IUPAC Name

cyclooctane
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InChI

InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WJTCGQSWYFHTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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Related CAS

39366-06-8
Record name Cyclooctadiene, homopolymer
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DSSTOX Substance ID

DTXSID9075377
Record name Cyclooctane
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Molecular Weight

112.21 g/mol
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Physical Description

Colorless liquid; mp = 14.8 deg C; [Alfa Aesar MSDS]
Record name Cyclooctane
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CAS RN

292-64-8
Record name Cyclooctane
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of di-tert-butyl peroxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 15% and cyclooctanone at a selectivity of 43%, at a cyclooctane conversion rate of 51%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

0.3 ml of 1,5-cyclooctadiene, 32 ml of 2-propanol, 8 ml of acetone, 2.2 mg of nickel nitrate hydrate and 3 mg of tetrarhodiumdodecacarbonyl [Rh4 (CO)12 ] were fed into the same quartz cell as that used in the Example 1. Nitrogen gas was bubbled through the contents under stirring for 10 minutes and thereafter, the irradiation of the cell with light was started. The stirring was conducted with a magnetic stirrer. The reaction cell was put in a quartz-window thermostatic chamber to keep the reaction temperature at 20° C. The rays which were emitted from a 500-W high-pressure mercury lamp set on an irradiation apparatus as an outer light source and passed through a filter UV-25, mfd. by Toshiba Corporation, were used in the irradiation. After the irradiation had been conducted for 5 hours in such a manner, the reaction solution was analyzed by gas chromatography. Cyclooctene was obtained in a yield of 93% with the formation cyclooctane in a yield of 3%. 4% of unreacted 1,5-cyclooctadiene remained.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nickel nitrate hydrate
Quantity
2.2 mg
Type
catalyst
Reaction Step Four
Quantity
3 mg
Type
catalyst
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctane
Reactant of Route 2
Cyclooctane
Reactant of Route 3
Cyclooctane
Reactant of Route 4
Cyclooctane
Reactant of Route 5
Cyclooctane
Reactant of Route 6
Cyclooctane

Q & A

Q1: What is the molecular formula and weight of cyclooctane?

A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.

Q2: How does the this compound ring conformation influence its derivatives?

A3: The size and flexibility of the this compound ring influence the conformation and packing of its derivatives. For example, in cycloalkanespiro-4-imidazolidine-2,5-dithiones, larger cycloalkane rings like this compound exhibit both boat-chair and boat-boat conformations influencing their crystal packing [].

Q3: How does confinement within mesoporous silica nanoparticles (MSNs) affect this compound metathesis?

A4: Confining the reaction within smaller pores of MSNs enhances selectivity towards dimeric cyclohexadecane during this compound metathesis using the WMe6 catalyst. This effect is attributed to the restricted geometry within the pores, limiting the formation of ring-contracted byproducts that are favored in larger pores [].

Q4: Can this compound be used to assess shape-selective effects in zeolite catalysts?

A5: Yes, the bifunctional conversion of this compound is a suitable reaction to test shape selectivity in zeolites. Studies have shown that zeolites with different pore structures (FAU, MFI, and MEL), although chemically identical, exhibit different activities in this compound conversion, with MEL showing the highest activity due to its specific pore dimensions and geometry [].

Q5: How does the structure of a catalyst impact the selectivity of this compound oxidation?

A6: A "helmet" phthalocyaninato iron(III) complex exhibits high selectivity for alcohol formation over ketone formation during cyclohexane and this compound oxidation using hydrogen peroxide. This selectivity arises from the specific steric environment provided by the bulky phthalocyaninato ligand [].

Q6: How does the presence of this compound influence the melting behavior of poly(dimethyl siloxane) (PDMS) precursors and networks?

A7: this compound exhibits anomalous melting behavior in PDMS. Its melting point depression in PDMS networks is lower than in uncrosslinked precursors and is unaffected by the crosslinking density, contradicting typical observations. This behavior suggests phase separation between this compound and PDMS [].

Q7: What computational methods have been employed to study this compound conformations?

A8: Ab initio calculations, particularly at the Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) levels, have been extensively used to explore the potential energy surface of this compound, identifying its various conformers and their relative energies []. Molecular dynamics simulations have also provided valuable insights into the conformational dynamics and distributions of this compound in the gas and liquid phases [].

Q8: How do molecular descriptors contribute to understanding this compound derivatives?

A9: Calculating molecular descriptors like the Kirchhoff index, multiplicative degree-Kirchhoff index, and additive degree-Kirchhoff index, based on resistance distances within this compound derivatives, helps understand their structural properties and predict potential physicochemical properties [].

Q9: Can computational methods predict the properties of this compound chains?

A10: Yes, mathematical models have been developed to predict the expected values of various molecular descriptors for random this compound chains. These descriptors, based on atom degrees and sum-degree partitions, offer insights into the structural characteristics of these chains and their potential applications [, ].

Q10: How do structural modifications of this compound derivatives impact their biological activity?

A11: Introducing spiro-annulated or 1,2-annulated this compound rings into 3-[N,N-bis(sulfonyl)amino]isoxazolines leads to promising antiviral activities against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). The specific substituents on the sulfonyl group significantly influence the potency against different viruses [].

Q11: Can incorporating this compound into pyridoxine derivatives yield antimicrobial agents?

A12: While pyridoxine-adamantane and pyridoxine-cyclooctane dipharmacophores didn't show activity against M. tuberculosis, some exhibited moderate antiviral activity against influenza A virus, comparable to amantadine. This research highlights the potential of these dipharmacophores as a starting point for designing novel anti-infective agents [].

Q12: How can trans-cyclooctane-1,2-dithiol be synthesized?

A14: Three methods are reported for synthesizing trans-cyclooctane-1,2-dithiol: (i) ring-opening of trans-cyclooctene episulfoxide with ammonium thiocyanate followed by reduction; (ii) reduction of trans-1,2-di(thiocyanato)this compound; and (iii) reduction of trans-1,2-cyclooctyl trithiocarbonate [].

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